molecular formula C9H11IZn B6333722 2,4,6-Trimethylphenylzinc iodide, 0.5M in tetrahydrofuran CAS No. 718628-26-3

2,4,6-Trimethylphenylzinc iodide, 0.5M in tetrahydrofuran

Cat. No. B6333722
CAS RN: 718628-26-3
M. Wt: 311.5 g/mol
InChI Key: CPTXDDRKMABYLS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylphenylzinc iodide, 0.50 M in tetrahydrofuran (THF) is a chemical compound with the CAS Number: 718628-26-3 . It has a molecular weight of 311.48 . The compound is stored in a refrigerator and is shipped at room temperature . It is a liquid form .


Molecular Structure Analysis

The IUPAC name of the compound is iodo (mesityl)zinc . The InChI code is 1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q;;+1/p-1 . The InChI key is PVYHPVJSBOYSMZ-UHFFFAOYSA-M .

It has a physical form of liquid . The storage temperature is in a refrigerator and the shipping temperature is at room temperature .

Scientific Research Applications

Reactivity and Synthesis

  • The use of tetrahydrofuran (THF) as a solvent in chemical reactions is well-documented. For instance, the synthesis of complex organic compounds often involves the use of THF due to its ability to solvate a wide range of organic molecules, facilitating reactions such as metalation, halogen exchange, and the formation of Grignard reagents (Wismach et al., 2014).

Applications in Materials Science

  • Tetrahydrofuran has been used in the preparation of novel materials, such as the synthesis of colorimetric iodide recognition and sensing mechanisms using citrate-stabilized core/shell Cu@Au nanoparticles. This demonstrates the solvent's utility in nanomaterials synthesis and the development of sensors (Zhang et al., 2011).

Organic Synthesis Enhancements

  • THF is a critical solvent in the one-pot synthesis of organic compounds, such as the creation of 2-allyl-2H-chromenes via trimethylsilyl iodide mediated synthesis. This highlights THF's role in facilitating complex organic transformations and enhancing reaction conditions (Padhi et al., 2015).

Catalysis and Reaction Mechanisms

  • The role of THF in catalyzing reactions, such as the ortho-C-H hydroxyalkylation/methylation of aryl iodides, is significant. This showcases the solvent's versatility in promoting palladium/norbornene cooperative catalysis and expanding the toolbox for organic synthesis (Zhang et al., 2022).

Analytical and Electrochemical Applications

  • The use of THF in the development of iodide selective sensors and electrodes demonstrates its utility in analytical chemistry. For example, the modification of carbon nanotubes for the potentiometric determination of iodide species highlights THF's role in the preparation of sensitive and selective detection systems (Ghaedi et al., 2015).

Safety and Hazards

The safety information includes several hazard statements: H225, H302, H314, H335, H351 . The precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 . The signal word is “Danger” and the pictograms include GHS02, GHS05, GHS07, GHS08 .

properties

IUPAC Name

iodozinc(1+);1,3,5-trimethylbenzene-6-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTXDDRKMABYLS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.